7-(3,4-dimethylphenyl)-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
7-(3,4-dimethylphenyl)-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound featuring a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dimethylphenyl)-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the formation of the triazolo[1,5-c]pyrimidine ring system can be achieved through the reaction of a pyrimidine derivative with a triazole precursor .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-dimethylphenyl)-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
7-(3,4-dimethylphenyl)-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 7-(3,4-dimethylphenyl)-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves inhibition of specific kinases. This inhibition occurs through binding to the active site of the kinase, preventing its interaction with substrates. The molecular targets include cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar core structure.
Triazolothiadiazine: Known for its diverse pharmacological activities.
Triazolo[1,5-a]pyrimidine: Exhibits various biological activities and serves as a valuable building block in organic synthesis.
Uniqueness
7-(3,4-dimethylphenyl)-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit CDKs selectively makes it a promising candidate for anti-cancer drug development .
Properties
Molecular Formula |
C24H23N5 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
10-(3,4-dimethylphenyl)-11,12-dimethyl-4-(2-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C24H23N5/c1-14-10-11-19(12-16(14)3)29-18(5)17(4)21-23(29)25-13-28-24(21)26-22(27-28)20-9-7-6-8-15(20)2/h6-13H,1-5H3 |
InChI Key |
XRBFOFMEUGLWDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=CC=C5C)C)C)C |
Origin of Product |
United States |
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